molecular formula C10H8INO2 B12281928 methyl 5-iodo-1H-indole-7-carboxylate CAS No. 1260383-12-7

methyl 5-iodo-1H-indole-7-carboxylate

Cat. No.: B12281928
CAS No.: 1260383-12-7
M. Wt: 301.08 g/mol
InChI Key: RHUBBOICESAOCN-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of methyl 5-iodo-1H-indole-7-carboxylate typically involves the esterification of indole-5-carboxylic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 5-iodo-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-iodo-1H-indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-iodo-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit the activity of certain enzymes or interfere with the replication of viruses .

Comparison with Similar Compounds

Methyl 5-iodo-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:

Properties

CAS No.

1260383-12-7

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

methyl 5-iodo-1H-indole-7-carboxylate

InChI

InChI=1S/C10H8INO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3

InChI Key

RHUBBOICESAOCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)I)C=CN2

Origin of Product

United States

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